- Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect, World Intellectual Property Organization, , ,
Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

Propargyl-PEG6-alcohol structure
Nome del prodotto:Propargyl-PEG6-alcohol
Numero CAS:944560-99-0
MF:C15H28O7
MW:320.378625869751
MDL:MFCD22574806
CID:2357719
PubChem ID:44475517
Propargyl-PEG6-alcohol Proprietà chimiche e fisiche
Nomi e identificatori
-
- HO-PEG6-Propyne
- 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol
- Hexaethylene glycol propargyl ether
- Propargyl-PEG7-alcohol
- Propargyl-PEG6-alcohol
- BP-20719
- C70487
- SB67144
- HC inverted exclamation markOC-CH2-PEG6-OH
- 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol
- HC identical withC-CH2-PEG6-OH
- HY-130382
- Propargyl-PEG6-OH
- 944560-99-0
- MS-24734
- AKOS040742495
- 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- USWWECGLRVWCRJ-UHFFFAOYSA-N
- SY273031
- CS-0107565
- SCHEMBL193907
- MFCD22574806
-
- MDL: MFCD22574806
- Inchi: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2
- Chiave InChI: USWWECGLRVWCRJ-UHFFFAOYSA-N
- Sorrisi: C#CCOCCOCCOCCOCCOCCOCCO
Proprietà calcolate
- Massa esatta: 320.184
- Massa monoisotopica: 320.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 22
- Conta legami ruotabili: 18
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.6A^2
- Peso molecolare: 320.38
- XLogP3: -1.2
Propargyl-PEG6-alcohol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-1g |
Propargyl-PEG7-alcohol |
944560-99-0 | 98% | 1g |
6982.0CNY | 2021-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-100mg |
Propargyl-PEG6-alcohol |
944560-99-0 | 97% | 100mg |
¥125.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-1g |
Propargyl-PEG6-alcohol |
944560-99-0 | 97% | 1g |
¥1029.00 | 2024-04-24 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-23-5g |
Propargyl-PEG7-alcohol |
944560-99-0 | >98.00% | 5g |
¥2170.0 | 2023-09-19 | |
MedChemExpress | HY-130382-50mg |
Propargyl-PEG6-alcohol |
944560-99-0 | ≥97.0% | 50mg |
¥220 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-500mg |
Propargyl-PEG7-alcohol |
944560-99-0 | 98% | 500mg |
3990CNY | 2021-05-07 | |
MedChemExpress | HY-130382-250mg |
Propargyl-PEG6-alcohol |
944560-99-0 | ≥97.0% | 250mg |
¥227 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-250mg |
Propargyl-PEG6-alcohol |
944560-99-0 | 97% | 250mg |
¥245.00 | 2024-04-24 | |
MedChemExpress | HY-130382-100mg |
Propargyl-PEG6-alcohol |
944560-99-0 | ≥97.0% | 100mg |
¥108 | 2024-07-20 | |
eNovation Chemicals LLC | D619435-1g |
2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol |
944560-99-0 | 95% | 1g |
$560 | 2024-07-21 |
Propargyl-PEG6-alcohol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 30 min, rt; rt → 0 °C
1.2 0 °C; overnight, rt
1.2 0 °C; overnight, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Riferimento
- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Preparation of glycopeptides comprising cleavable linker and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C
1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt
Riferimento
- Methods and compositions for protein labeling with fluorine 18, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Water
1.2 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Water
Riferimento
- Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and BisbenzimidazolesJournal of Medicinal Chemistry, 2017, 60(12), 4904-4922,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt
1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt
Riferimento
- Low Fouling Electrospun Scaffolds with Clicked Bioactive Peptides for Specific Cell AttachmentBiomacromolecules, 2015, 16(7), 2109-2118,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C
1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt
Riferimento
- A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2Journal of Medicinal Chemistry, 2009, 52(19), 5816-5825,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux
Riferimento
- Synthesis and anticancer activity of glucosylated podophyllotoxin derivatives linked via 4β-triazole ringsMolecules, 2013, 18(11), 13992-14012,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Antibody-drug conjugates comprising anti-B7-H3 antibodies, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C
Riferimento
- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug deliveryOrganic & Biomolecular Chemistry, 2013, 11(7), 1116-1126,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Preparation of glycosides comprising cleavable linker and uses thereof as β-galactosidase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Surfaces presenting α-phenyl mannoside derivatives enable formation of stable, high coverage, non-pathogenic Escherichia coli biofilms against pathogen colonizationBiomaterials Science, 2015, 3(6), 842-851,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Preparation of glycosides comprising cleavable linker and uses thereof as bioconjugate drugs, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
Riferimento
- Fused heterocyclic benzodiazepine derivatives and uses thereof, World Intellectual Property Organization, , ,
Propargyl-PEG6-alcohol Raw materials
Propargyl-PEG6-alcohol Preparation Products
Propargyl-PEG6-alcohol Letteratura correlata
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
5. Back matter
944560-99-0 (Propargyl-PEG6-alcohol) Prodotti correlati
- 2418731-22-1(3-(Aminomethyl)-5-iodo-2,6-dimethylaniline)
- 2172492-81-6(2-(dimethyl-1,3-thiazol-2-yl)-2-ethylbutanoic acid)
- 2034347-01-6(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide)
- 1602629-63-9(2-(1-ethyl-4-methoxy-1H-pyrazol-5-yl)ethan-1-ol)
- 51927-26-5(1H-Inden-1-one, 2,3-dihydro-2-methyl-6-nitro-)
- 2640949-17-1(5-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile)
- 2248402-57-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-indazole-7-carboxylate)
- 2624141-11-1(4-hydroxythieno3,2-dpyrimidine-7-sulfonyl chloride)
- 946699-01-0(3-Fluoro-4-(2-fluorophenoxy)aniline)
- 2227739-89-9(rac-(1R,3S)-2,2-dimethyl-3-4-(2-methylpropyl)phenylcyclopropan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944560-99-0)Propargyl-PEG6-alcohol

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):522.0/1827.0